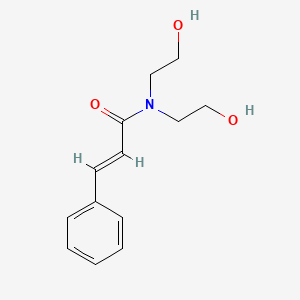![molecular formula C9H16N2 B13835180 2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
2-[Cyclopentyl(ethyl)amino]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cyclopentyl(ethyl)amino]acetonitrile is an organic compound with the molecular formula C9H16N2 It contains a cyclopentyl group, an ethyl group, and an aminoacetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopentyl(ethyl)amino]acetonitrile typically involves the reaction of cyclopentylamine with ethyl bromoacetate, followed by the addition of sodium cyanide to form the nitrile group. The reaction conditions generally include:
Cyclopentylamine: Reacted with ethyl bromoacetate in the presence of a base such as sodium hydroxide.
Sodium Cyanide: Added to the reaction mixture to introduce the nitrile group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[Cyclopentyl(ethyl)amino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents can be used to introduce new substituents.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[Cyclopentyl(ethyl)amino]acetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[Cyclopentyl(ethyl)amino]acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, and the compound’s structure allows it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Aminoacetonitrile: Contains an amino group and a nitrile group but lacks the cyclopentyl and ethyl groups.
Cyclopentylamine: Contains a cyclopentyl group and an amino group but lacks the nitrile group.
Ethylamine: Contains an ethyl group and an amino group but lacks the cyclopentyl and nitrile groups.
Uniqueness
2-[Cyclopentyl(ethyl)amino]acetonitrile is unique due to its combination of a cyclopentyl group, an ethyl group, and an aminoacetonitrile moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C9H16N2 |
|---|---|
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
2-[cyclopentyl(ethyl)amino]acetonitrile |
InChI |
InChI=1S/C9H16N2/c1-2-11(8-7-10)9-5-3-4-6-9/h9H,2-6,8H2,1H3 |
Clave InChI |
LMAVMANAQIIWKK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC#N)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


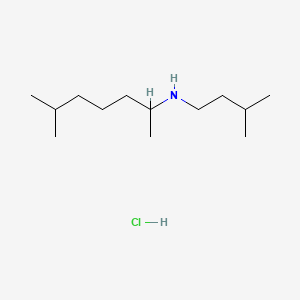
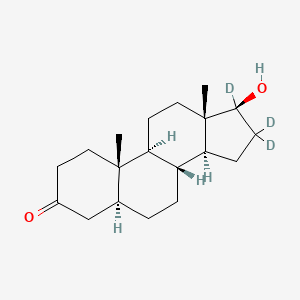
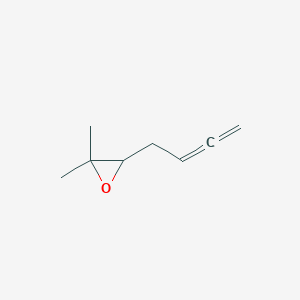


![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)

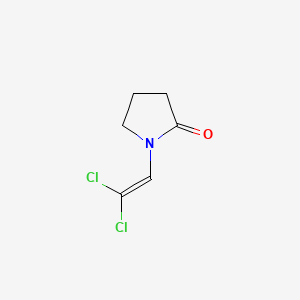
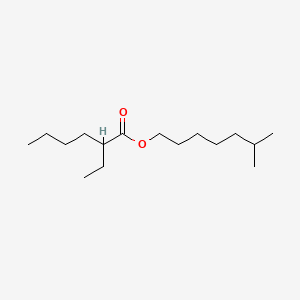
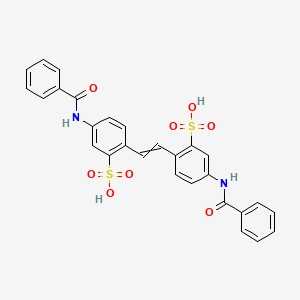

![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
